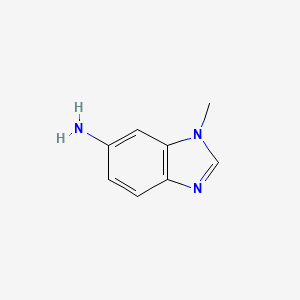

1-Methyl-1H-benzimidazol-6-amine

Description

Contextualization within Benzimidazole (B57391) Heterocycles in Academic Research

The benzimidazole ring system, a bicyclic structure composed of a fused benzene (B151609) and imidazole (B134444) ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry. chemijournal.comozguryayinlari.com For over a century, the properties and derivatives of benzimidazole have been a subject of intense study. nih.gov The structural versatility of the benzimidazole nucleus, which allows for substitutions at various positions, has led to the development of a vast library of compounds with a wide spectrum of pharmacological activities. chemijournal.comimpactfactor.org

Benzimidazole derivatives are integral to numerous clinically approved drugs, demonstrating their therapeutic potential. chemijournal.comijpsjournal.com The range of biological activities associated with this scaffold is remarkably broad, including:

Antimicrobial Properties : Benzimidazole-based agents have shown efficacy against various pathogens, including Gram-positive and Gram-negative bacteria, by interfering with essential biochemical pathways. chemijournal.comimpactfactor.org

Anticancer Activity : They have emerged as intriguing candidates in oncology, with some derivatives acting as potent anticancer agents. impactfactor.orgthieme-connect.com

Antiviral, Antifungal, and Antiparasitic Roles : Compounds like albendazole (B1665689) and flubendazole (B1672859) are widely used anthelmintics. impactfactor.orgijpsjournal.com

Other Therapeutic Applications : The scaffold is found in drugs for conditions ranging from ulcers (proton pump inhibitors like lansoprazole) to allergies (antihistamines) and hypertension. chemijournal.comimpactfactor.orgresearchgate.net

The significance of the benzimidazole heterocycle stems from its electron-rich nature and structural features that facilitate binding to diverse biological targets. chemijournal.com This inherent versatility has inspired continuous research into synthesizing novel derivatives with enhanced potency and specificity, solidifying the benzimidazole ring as a critical pharmacophore in modern drug discovery. chemijournal.comnih.gov

Significance of the 1-Methyl-1H-benzimidazol-6-amine Scaffold in Medicinal and Materials Chemistry

The this compound scaffold, with its specific substitution pattern, serves as a crucial building block and a pharmacophore in its own right. The methylation at the N-1 position is a key structural feature that influences the molecule's properties and biological activity. nih.gov Research has shown that substitutions at the N-1, C-2, and C-6 positions of the benzimidazole ring are particularly important for pharmacological effects. nih.gov

In medicinal chemistry, this scaffold is a precursor for a variety of bioactive molecules. For instance, the amine group at the 6-position provides a reactive site for further functionalization, allowing for the synthesis of more complex derivatives. The precursor, 1-methyl-6-nitro-1H-benzimidazole, has been studied for its potential anticancer activity, which is reportedly enhanced by the presence of a small, hydrogen-bond-accepting substituent at the 6-position. nih.gov The reduction of the nitro group to an amine (forming this compound) is a key synthetic step towards creating derivatives with different biological targets. dergipark.org.tr

Derivatives built upon this scaffold have demonstrated significant potential in various therapeutic areas.

Table 1: Examples of Bioactive Derivatives Based on the 1-Methyl-1H-benzimidazole Scaffold

| Compound Class | Research Findings | Potential Application | Reference |

|---|---|---|---|

| 1-methyl-N-[(substituted-phenylmethylidene)-1H-benzimidazol-2-amines | Showed notable activity against Gram-positive (S. aureus, B. pumilus) and Gram-negative (E. coli, P. aeruginosa) bacteria. | Antimicrobial | nih.gov |

| 6-substituted 1-methylbenzimidazoles | The 6-nitro precursor is studied for its cytotoxic activity, related to the inhibition of the DNA-topoisomerase binary complex. Also investigated as an antioxidant agent in paper processing. | Anticancer, Antioxidant | nih.gov |

In materials science, the benzimidazole core is valued for its thermal stability and electronic properties. The 1-methyl-6-nitro-1H-benzimidazole precursor, for example, has been noted for its application as an antioxidant agent in paper processing, a property dependent on its molecular and electronic structure. nih.gov The unique structure of substituted methylbenzimidazoles also makes them subjects of crystallographic studies to understand their molecular geometry and intermolecular interactions, which is fundamental for designing new materials. researchgate.net

Evolution of Academic Research Perspectives on this compound

The academic focus on this compound and its parent scaffold has evolved significantly over time. Initial research was largely foundational, concentrating on the fundamental synthesis and characterization of benzimidazole and its simple derivatives. nih.gov Early methods often involved the condensation of o-phenylenediamines with carboxylic acids or aldehydes under harsh conditions. thieme-connect.comacs.org

In recent decades, the perspective has shifted dramatically towards application-driven research, particularly in drug discovery and materials science. This shift is characterized by several key trends:

Target-Based Drug Design : Researchers have moved from broad screening to the rational design of benzimidazole derivatives customized to interact with specific biological targets like enzymes or receptors. nih.govresearchgate.net For example, studies now focus on designing derivatives to inhibit specific proteins crucial for cancer cell survival or bacterial growth, such as dihydrofolate reductase (DHFR). nih.govrsc.org

Advancements in Synthesis : There is a growing emphasis on developing more efficient, high-yield, and environmentally friendly synthetic methodologies. rsc.org The adoption of green chemistry principles, including microwave-assisted synthesis and the use of eco-friendly catalysts, has revolutionized the production of benzimidazole derivatives, reducing reaction times from hours to minutes and often increasing yields. thieme-connect.comnih.gov

Exploration of Broader Bioactivities : While early work identified core antimicrobial and anthelmintic properties, the scope of investigation has expanded to include anticancer, anti-inflammatory, antiviral, and antihypertensive activities, among others. nih.govthieme-connect.com Research on the 1-Methyl-1H-benzimidazole scaffold exemplifies this, with studies branching into its potential as a basis for both antimicrobial and anticancer agents. nih.govnih.gov

Computational and In Silico Studies : The integration of computational tools, such as molecular docking and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, has become standard. nih.govnih.gov These in silico methods help predict the interaction of newly designed molecules with their biological targets and assess their drug-like properties before undertaking costly and time-consuming synthesis and in vitro testing. nih.gov

This evolution reflects a broader trend in chemical research towards more targeted, efficient, and sustainable approaches to developing new molecules with practical applications in medicine and technology.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylbenzimidazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h2-5H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYZALFCBEKQGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=NC2=C1C=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90546563 | |

| Record name | 1-Methyl-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26530-93-8 | |

| Record name | 1-Methyl-1H-benzimidazol-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90546563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Methyl 1h Benzimidazol 6 Amine

Advanced Synthetic Strategies for the Benzimidazole (B57391) Corethieme-connect.commdpi.comnih.gov

The construction of the benzimidazole ring system is a well-established field in organic synthesis, with numerous methods available. mdpi.comnih.gov The classical approach often involves the condensation of o-phenylenediamines with carboxylic acids or their derivatives, though this can require harsh conditions. mdpi.comnih.gov More contemporary methods focus on milder conditions and greater functional group tolerance, often employing catalytic systems. thaiscience.infonih.govenpress-publisher.comscirp.orgrasayanjournal.co.in

A common strategy for synthesizing benzimidazole derivatives involves the condensation of o-phenylenediamine (B120857) with various aldehydes. nih.govrasayanjournal.co.infrontiersin.org This reaction can be facilitated by a range of catalysts, including zinc triflate, cobalt (II) acetylacetone (B45752), and sodium hexafluoroaluminate, to produce 2-substituted benzimidazoles. thaiscience.infonih.govscirp.org

Alkylation Approaches via Methyl Iodide and Related Reagentsthieme-connect.comyale.edu

The introduction of a methyl group at the N1 position of the benzimidazole ring is a key step in the synthesis of 1-Methyl-1H-benzimidazol-6-amine. Methyl iodide is a common and effective reagent for this N-methylation reaction. yale.edu The process, known as exhaustive methylation, involves the reaction of an amine with an excess of a methylating agent like methyl iodide to form a quaternary ammonium (B1175870) salt. yale.edu In the context of synthesizing this compound, the starting material would typically be 6-amino-1H-benzimidazole. The reaction proceeds via successive methylation, where the primary amine is converted to a secondary, then a tertiary amine, and finally a quaternary methiodide. yale.edu

Alternative alkylating agents can also be employed, and the reaction conditions can be optimized to control the extent of methylation. google.com For instance, the use of a base is often necessary to deprotonate the amine hydroiodide salt formed during the reaction, allowing for subsequent methylation steps. yale.edu

Cyclization Reactions in this compound Synthesisthieme-connect.commdpi.comnih.gov

The formation of the benzimidazole core itself is achieved through a cyclization reaction. mdpi.comnih.gov A prevalent method involves the condensation of an appropriately substituted o-phenylenediamine with a one-carbon synthon, such as formic acid or its derivatives. acs.org For the synthesis of this compound, this would typically involve the cyclization of N1-methyl-benzene-1,2,4-triamine.

Another approach is the intramolecular cyclization of N-(2-haloaryl)benzamidines. mdpi.com This method provides a direct route to the benzimidazole ring system through a carbon-nitrogen cross-coupling reaction. mdpi.com While this specific example leads to 2-substituted benzimidazoles, the underlying principle of intramolecular cyclization is a powerful tool in benzimidazole synthesis.

A one-pot reduction/formylation/condensation reaction of 2-nitro-arylamines offers an efficient pathway to regioselectively synthesize benzimidazoles. thieme-connect.com This key step streamlines the process, avoiding the isolation of intermediates. thieme-connect.com

The table below summarizes various cyclization approaches for benzimidazole synthesis.

| Starting Materials | Reagents and Conditions | Product Type |

| o-Phenylenediamine and Aldehydes | Zinc triflate, ethanol, reflux | 2-Substituted benzimidazoles scirp.org |

| o-Phenylenediamines and Aldehydes | Cobalt (II) acetylacetone, methanol, room temperature | 2-Substituted benzimidazoles thaiscience.info |

| o-Phenylenediamine and Aromatic Aldehydes | Sodium hexafluoroaluminate, 50°C | 2-Arylbenzimidazoles nih.gov |

| 2-Nitro-arylamines | 10% Pd/C, NaHCO3, HCO2H, 110°C | Regioselectively substituted benzimidazoles thieme-connect.com |

| N-(2-Iodoaryl)benzamidine | K2CO3, water, 100°C | Benzimidazole derivatives mdpi.com |

Protective Group Strategies and Their Applicationthieme-connect.com

In the synthesis of complex molecules containing the this compound core, the use of protecting groups can be crucial to ensure selectivity and prevent unwanted side reactions. nih.govumass.edu The amino group at the 6-position is a nucleophilic site that may interfere with reactions intended for other parts of the molecule.

A common strategy is to protect the amino group before carrying out further transformations. For instance, the amino group of 5-bromo-2-aminobenzimidazole can be selectively protected by reacting it with acetic anhydride. nih.gov This protection allows for subsequent N-arylation of the benzimidazole ring without interference from the exocyclic amino group. nih.gov

Another example involves the use of the 2,2,2-trichloroethylchloroformate (Troc-Cl) to selectively protect the benzimidazole nitrogen in the presence of a hydroxyl group. umass.edu This highlights the ability to differentiate between nucleophilic sites within the same molecule. The Troc group is stable to acidic conditions and can be removed under mild basic conditions. umass.edu The 1-(1-ethoxyethyl) group has also been reported as an effective protecting group for the imidazole (B134444) nitrogen. acs.org

The choice of protecting group depends on the specific reaction conditions and the desired final product. A suitable protecting group should be easy to introduce, stable to the reaction conditions, and readily removable without affecting other functional groups in the molecule.

Catalytic Assembly Methods for Benzimidazole Derivatives

Modern synthetic chemistry heavily relies on catalytic methods to achieve efficient and selective transformations. enpress-publisher.comacs.orgnih.govrsc.org The synthesis of benzimidazole derivatives has greatly benefited from the development of various catalytic systems.

Palladium-catalyzed reactions are particularly prominent in this area. acs.orgrsc.orgresearchgate.netnih.govmit.edu For example, a palladium-catalyzed intramolecular N-arylation of (o-bromophenyl)amidine precursors provides a novel route to benzimidazoles. researchgate.net Furthermore, palladium catalysis can be employed in a cascade reaction to construct N-arylbenzimidazoles with predictable regiocontrol. nih.gov This method involves the coupling of a 2-chloroaryl sulfonate with two different nitrogen-based nucleophiles. nih.gov The N1-selective arylation of unsymmetrical imidazoles has also been achieved using a palladium catalyst. mit.edu

Other metal catalysts, such as zinc, cobalt, and copper, have also been successfully used in benzimidazole synthesis. thaiscience.infoscirp.orgnih.gov Zinc triflate has been shown to be an efficient catalyst for the formation of benzimidazoles from aldehydes and o-phenylenediamine. scirp.org Similarly, cobalt(II) acetylacetone catalyzes the synthesis of 2-substituted benzimidazoles under mild, room-temperature conditions. thaiscience.info Copper(II)-catalyzed N-arylation of 2-aminobenzimidazoles has also been reported. nih.gov

The table below provides examples of catalytic methods used in benzimidazole synthesis.

| Catalyst System | Reaction Type | Substrates |

| Palladium | Intramolecular N-arylation | (o-bromophenyl)amidines researchgate.net |

| Palladium | Cascade C-N bond formation | 2-Chloroaryl sulfonates, arylamines, amides nih.gov |

| Palladium | N1-selective arylation | Unsymmetric imidazoles, aryl halides/triflates mit.edu |

| Zinc triflate | Condensation | o-Phenylenediamine, aldehydes scirp.org |

| Cobalt(II) acetylacetone | Condensation | o-Phenylenediamines, aldehydes thaiscience.info |

| Copper(II) | N-arylation | 2-Aminobenzimidazoles, aryl boronic acids nih.gov |

Regioisomer Control in Benzimidazole Synthesis

Controlling the regioselectivity of reactions is a significant challenge in the synthesis of substituted benzimidazoles, particularly when dealing with unsymmetrical precursors. nih.govacs.orgnih.govnih.gov The two nitrogen atoms in the imidazole ring can have similar reactivities, leading to mixtures of regioisomers upon substitution. nih.govnih.gov

Several strategies have been developed to address this issue. One approach is to employ a palladium-catalyzed cascade reaction that allows for the predictable and selective formation of a specific regioisomer. nih.gov This method relies on the chemoselective nature of two distinct catalytic C-N bond-forming processes. nih.govnih.gov By carefully choosing the starting materials and reaction conditions, it is possible to direct the synthesis towards the desired N-arylbenzimidazole isomer. nih.gov

Another strategy involves a one-pot reduction/formylation/condensation of 2-nitro-arylamines, which provides an efficient route to regioselectively synthesized benzimidazoles. thieme-connect.com The regiochemical outcome of the reaction can be controlled by the substitution pattern of the starting nitroarene.

The use of protecting groups can also play a role in controlling regioselectivity. nih.gov By temporarily blocking one of the nitrogen atoms, it is possible to direct substitution to the other nitrogen, thus achieving the desired regioisomer.

Functionalization and Derivatization of 1-Methyl-1H-benzimidazol-6-aminethieme-connect.comresearchgate.net

Once the this compound core has been synthesized, it can be further functionalized to create a diverse range of derivatives with potentially enhanced or modified biological activities. researchgate.netnih.gov The primary amino group at the 6-position is a key handle for such modifications.

Alkylation and arylation reactions at the exocyclic amino group are common derivatization strategies. researchgate.net For example, the amino group can be reacted with various alkyl or aryl halides to introduce new substituents. These modifications can significantly impact the molecule's properties, including its lipophilicity, steric profile, and ability to form hydrogen bonds.

The amino group can also be transformed into other functional groups. For instance, it can be acylated to form amides or converted into a sulfonamide. These transformations can alter the electronic properties of the benzimidazole ring and introduce new points of interaction for biological targets.

Furthermore, the benzimidazole ring itself can be subjected to further functionalization, although this is less common than derivatization of the amino group. Electrophilic aromatic substitution reactions could potentially introduce substituents onto the benzene (B151609) portion of the molecule, although the directing effects of the existing substituents would need to be carefully considered.

Electrophilic Substitution Reactions on the Benzimidazole Ring System

The benzimidazole ring is an aromatic system susceptible to electrophilic substitution. The reaction's regioselectivity on this compound is dictated by the electronic properties of the existing substituents: the N-methyl group and the C-6 amino group.

The amino group (-NH₂) at the 6-position is a powerful activating group. Its lone pair of electrons can be delocalized into the benzene ring, significantly increasing the electron density at the ortho and para positions (C-5 and C-7). This makes these positions highly susceptible to attack by electrophiles. The N-methyl group also contributes electron density to the heterocyclic ring. Consequently, electrophilic substitution is strongly directed to the positions ortho to the amine, primarily the C-7 and C-5 positions.

For example, in nitration or halogenation reactions, the incoming electrophile (e.g., NO₂⁺ or Br⁺) would preferentially add to the C-7 or C-5 position. The stability of the resulting carbocation intermediate, often referred to as an arenium ion or sigma complex, determines the major product. The intermediate for attack at C-7 and C-5 is significantly stabilized by resonance, including a key structure where the positive charge is delocalized onto the amino nitrogen. This strong stabilization leads to a lower activation energy for substitution at these sites compared to others on the ring. libretexts.org

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Position | Activating/Deactivating Influence | Predicted Reactivity |

| C-2 | Part of imidazole ring | Less reactive towards electrophiles |

| C-4 | Meta to -NH₂ | Moderately activated |

| C-5 | Ortho to -NH₂ | Highly activated |

| C-7 | Ortho to -NH₂ | Highly activated |

Nucleophilic Substitution Reactions and Amine Derivatization

The primary amino group at the C-6 position is the main site for nucleophilic reactions and further derivatization. The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, capable of reacting with a variety of electrophiles.

A common reaction is N-alkylation, where the amine reacts with alkyl halides (e.g., methyl iodide, ethyl bromide). This reaction proceeds via a standard SN2 mechanism. However, this process can be difficult to control and often leads to a mixture of products. The initially formed secondary amine is often more nucleophilic than the starting primary amine and can react further with the alkyl halide to yield a tertiary amine, which can then be alkylated to form a quaternary ammonium salt. youtube.comchemrevise.orgyoutube.com

To achieve selective mono-alkylation or acylation, specific synthetic strategies are often employed. For instance, the Gabriel synthesis provides a method for preparing primary amines by using the phthalimide (B116566) anion as a nucleophile. libretexts.org This approach could be adapted to introduce different alkyl groups onto a precursor, although for derivatizing an existing amine, acylation is a more common strategy.

Reaction of the amine with acyl chlorides or anhydrides in the presence of a base yields stable amide derivatives. This reaction is a reliable method for functionalizing the amine group and is a key step in the synthesis of many biologically active benzimidazole-containing compounds. rsc.org

Table 2: Common Amine Derivatization Reactions

| Reagent | Product Type | Reaction Notes |

| Alkyl Halide (e.g., R-X) | Secondary Amine, Tertiary Amine, Quaternary Ammonium Salt | Often results in a mixture of products due to over-alkylation. youtube.comyoutube.com |

| Acyl Chloride (e.g., R-COCl) | Amide | Generally provides a single, stable product. Requires a base to neutralize HCl byproduct. |

| Anhydride (e.g., (R-CO)₂O) | Amide | A common and efficient method for N-acylation. |

Oxidation Reactions Leading to N-Oxides

The benzimidazole ring contains two nitrogen atoms, but only the N-3 nitrogen is typically available for oxidation to an N-oxide in 1-methylated benzimidazoles. The N-1 position is already substituted with a methyl group. The N-3 atom possesses a lone pair of electrons that can be oxidized to form an N-oxide, a functional group with the structure R₃N⁺-O⁻. chemrevise.org

The direct oxidation of N-methylimidazole derivatives using common oxidizing agents like hydrogen peroxide (H₂O₂) can be problematic and may not yield the desired N-oxide efficiently. orgsyn.orgorgsyn.org More effective reagents for this transformation include peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA).

The amino group at the C-6 position can complicate the oxidation reaction, as it is also susceptible to oxidation. Therefore, protecting the amine group, for example by acylation, may be necessary before carrying out the N-oxidation to prevent unwanted side reactions and improve the yield of the desired this compound N-oxide.

Reduction Reactions Yielding Amine Derivatives

One of the most important and widely used methods for synthesizing this compound is through the reduction of its corresponding nitro precursor, 1-methyl-6-nitro-1H-benzimidazole. nih.gov The nitro group is a versatile functional group that is readily reduced to a primary amine.

Several reducing systems can be employed for this transformation. A common laboratory method involves catalytic hydrogenation, where the nitro compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C), in a solvent like ethanol. rsc.org

Alternatively, metal-acid systems or metal salts can be used. For example, a one-pot reductive cyclocondensation using zinc powder and sodium bisulfite (NaHSO₃) in water has been shown to be effective for converting 2-nitroanilines and aldehydes into benzimidazole derivatives, highlighting the utility of metal-based reducing agents. pcbiochemres.com The reduction of the nitro group is a key step in such tandem reactions. rsc.org The synthesis of 1-methyl-6-nitro-1H-benzimidazole itself can be achieved by the reaction of 4-nitro-1,2-phenylenediamine with formaldehyde, followed by methylation. nih.govnih.gov

Table 3: Common Reagents for Nitro Group Reduction

| Reagent System | Reaction Conditions | Notes |

| H₂ / Pd/C | Ethanol, Room Temperature | A clean and efficient catalytic method. |

| Zn / NaHSO₃ | Water, 100°C | An effective method for one-pot syntheses from nitro precursors. pcbiochemres.com |

| SnCl₂ / HCl | Concentrated HCl | A classic method for nitro group reduction. |

| Fe / HCl or NH₄Cl | Aqueous Ethanol, Reflux | An inexpensive and common industrial method. |

Optimization of Synthetic Yields and Purification Techniques in Laboratory Settings

The efficient synthesis of benzimidazole derivatives is a subject of ongoing research, with a focus on improving yields, reducing reaction times, and employing environmentally benign methods. nih.gov

Several strategies have been developed to optimize the synthesis of the benzimidazole core, which typically involves the condensation of an o-phenylenediamine derivative with an aldehyde or carboxylic acid. thaiscience.infoumich.edu The use of catalysts is a primary method for improving reaction efficiency. Catalysts such as cobalt(II) acetylacetone, erbium(III) triflate (Er(OTf)₃), and zinc oxide nanoparticles (ZnO-NPs) have been shown to significantly enhance reaction rates and yields. nih.govthaiscience.infonih.gov

Reaction conditions are another critical factor. Microwave irradiation has emerged as a powerful tool, often dramatically reducing reaction times from hours to minutes and increasing yields compared to conventional heating. nih.govnih.gov Solvent-free methods, such as grinding the reactants together in a mortar and pestle, represent a green chemistry approach that can also lead to high yields and simplifies the work-up procedure. umich.edu

Table 4: Optimization Strategies for Benzimidazole Synthesis

| Strategy | Example | Advantage | Reference |

| Catalysis | Er(OTf)₃ (1 mol%) | High yields (up to 99%), mild conditions. | nih.gov |

| Cobalt(II) acetylacetone | Good to excellent yields (80-97%) at room temperature. | thaiscience.info | |

| ZnO Nanoparticles | High yield, short reaction time, recyclable catalyst. | nih.gov | |

| Energy Source | Microwave Irradiation | Reduces reaction time (e.g., 6-12h to 10-15 min), increases yield. | nih.govnih.gov |

| Reaction Medium | Solvent-free (Grinding) | Green method, simple work-up, high atom economy. | umich.edu |

| Water | Environmentally friendly solvent. | pcbiochemres.com |

Purification of this compound and its derivatives is typically achieved through standard laboratory techniques. After the reaction is complete, a common work-up procedure involves extraction with an organic solvent like ethyl acetate, followed by washing with water or brine to remove inorganic impurities. nih.gov

The primary methods for purifying the crude product are recrystallization and column chromatography. Recrystallization from a suitable solvent or solvent mixture can yield highly pure crystalline material. For separating mixtures or removing closely related impurities, column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is highly effective. orgsyn.orgpcbiochemres.com The purity of the final compound is often confirmed by techniques such as Thin-Layer Chromatography (TLC), melting point determination, and spectroscopic analysis (NMR, IR, MS). umich.edu

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Methyl 1h Benzimidazol 6 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic framework. For 1-Methyl-1H-benzimidazol-6-amine and its derivatives, NMR is indispensable for confirming the identity and purity of synthesized compounds by mapping out the proton and carbon environments.

Proton NMR (1H-NMR) for Aromatic and Aliphatic Proton Assignment

Proton NMR (¹H-NMR) is instrumental in identifying the chemical environment of hydrogen atoms within a molecule. In this compound, the spectrum can be divided into distinct regions for aromatic and aliphatic protons.

The aliphatic region is characterized by the signal from the methyl group (N-CH₃) attached to the imidazole (B134444) nitrogen. This group is expected to produce a sharp singlet, as it has no adjacent protons to couple with. Its chemical shift would typically appear in the range of 3.5-4.0 ppm.

The aromatic region is more complex, showing signals for the protons on the benzene (B151609) and imidazole rings. amherst.edu The proton at the C2 position of the imidazole ring (H-2) is unique and typically appears as a singlet downfield, often above 8.0 ppm. The protons on the fused benzene ring (H-4, H-5, and H-7) exhibit splitting patterns based on their coupling with neighboring protons. wisc.edu Specifically:

H-7: This proton is adjacent to H-5 and is expected to appear as a doublet.

H-5: This proton is coupled to H-4 and H-7, likely resulting in a doublet of doublets.

H-4: This proton, adjacent to H-5, should also appear as a doublet.

The amine (-NH₂) protons at the C6 position often present as a broad singlet, and their chemical shift can vary depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Chemical Shifts for this compound Data based on analysis of benzimidazole (B57391) derivatives and general chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-2 | ~8.1 | Singlet |

| H-4 | ~7.5 | Doublet |

| H-5 | ~6.8 | Doublet of Doublets |

| H-7 | ~7.0 | Doublet |

| N-CH₃ | ~3.7 | Singlet |

| -NH₂ | Variable (e.g., ~3.5-5.0) | Broad Singlet |

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Characterization

Carbon-13 NMR (¹³C-NMR) provides a map of the carbon backbone of a molecule. oregonstate.edu Unlike ¹H-NMR, routine ¹³C-NMR spectra are typically broadband-decoupled, meaning each unique carbon atom appears as a single line, simplifying the spectrum. libretexts.org For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in its structure.

The chemical shifts in ¹³C-NMR are highly dependent on the carbon's hybridization and electronic environment. libretexts.org

Imidazole Carbons: The C2 carbon, situated between two nitrogen atoms, is significantly deshielded and appears far downfield, typically in the 140-145 ppm range. The C3a and C7a carbons at the ring junction are quaternary and appear in the aromatic region. chemicalbook.comchemicalbook.com

Benzene Ring Carbons: The C6 carbon, bonded to the electron-donating amine group, will be shielded and appear more upfield compared to the other aromatic carbons. Conversely, the other benzene carbons (C4, C5, C7) will have shifts typical for aromatic systems, generally between 110-140 ppm. nih.gov

Aliphatic Carbon: The N-methyl carbon (N-CH₃) is an sp³-hybridized carbon and will appear significantly upfield, usually in the 30-35 ppm range.

Table 2: Predicted ¹³C-NMR Chemical Shifts for this compound Data based on analysis of benzimidazole derivatives and general chemical shift principles. chemicalbook.comchemicalbook.comnih.gov

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | ~142 |

| C3a | ~135 |

| C4 | ~115 |

| C5 | ~110 |

| C6 | ~145 |

| C7 | ~120 |

| C7a | ~140 |

| N-CH₃ | ~32 |

Two-Dimensional NMR Techniques (e.g., COSY) for Proton Coupling Analysis

Two-dimensional (2D) NMR experiments provide further structural detail by showing correlations between nuclei. Correlation Spectroscopy (COSY) is a homonuclear technique that identifies protons that are coupled to each other, typically through two or three bonds. libretexts.orgoxinst.com

In a COSY spectrum of this compound, the ¹H-NMR spectrum is plotted on both axes. mnstate.edu Diagonal peaks correspond to the 1D spectrum, while off-diagonal peaks, or cross-peaks, indicate coupling between protons. wikipedia.org For this molecule, the following correlations would be expected:

A cross-peak between the signals for H-4 and H-5, confirming their adjacency.

A cross-peak between H-5 and H-7, confirming their coupling relationship.

The H-2 proton and the N-CH₃ protons would not show any cross-peaks in a standard COSY experiment as they are not coupled to other protons, helping to confirm their assignment as singlets. This technique is invaluable for unambiguously assigning the signals of the aromatic protons. youtube.com

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum provides a "fingerprint" of the molecule's functional groups. mdpi.com For this compound, key vibrational modes include:

N-H Stretching: The primary amine (-NH₂) group will show two characteristic sharp to medium bands in the region of 3300-3500 cm⁻¹. The presence of two bands corresponds to the symmetric and asymmetric stretching vibrations of the N-H bonds.

C-H Stretching: Aromatic C-H stretching vibrations appear as a group of weak to sharp bands just above 3000 cm⁻¹ (typically 3000-3150 cm⁻¹). The aliphatic C-H stretching from the N-methyl group will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). orientjchem.org

C=N and C=C Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the benzimidazole ring system are found in the 1450-1620 cm⁻¹ region. These bands are often strong and provide clear evidence of the heterocyclic aromatic structure. researchgate.netresearchgate.net

N-H Bending: The scissoring vibration (bending) of the primary amine group typically appears as a medium to strong band in the range of 1590-1650 cm⁻¹.

C-H Bending: Out-of-plane bending vibrations for the aromatic C-H bonds are characteristic of the substitution pattern on the benzene ring and appear in the 750-900 cm⁻¹ region.

Table 3: Characteristic FT-IR Absorption Frequencies for this compound Data based on established group frequencies and analysis of benzimidazole compounds. mdpi.comorientjchem.orgresearchgate.netresearchgate.net

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

| N-H Stretch | Primary Amine (-NH₂) | 3300 - 3500 (two bands) | Medium |

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3150 | Weak to Medium |

| C-H Stretch (Aliphatic) | N-CH₃ | 2850 - 2960 | Medium |

| C=N / C=C Stretch | Benzimidazole Ring | 1450 - 1620 | Medium to Strong |

| N-H Bend | Primary Amine (-NH₂) | 1590 - 1650 | Medium to Strong |

| C-H Bend (Out-of-plane) | Ar-H | 750 - 900 | Strong |

Raman Spectroscopy Applications

Raman spectroscopy is a complementary vibrational technique that relies on the inelastic scattering of monochromatic light. arxiv.org While FT-IR is sensitive to polar bonds and asymmetrical vibrations, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds. nih.gov

For this compound, Raman spectroscopy is highly useful for characterizing the core ring structure. Key applications include:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the benzimidazole ring system, which involve the entire ring expanding and contracting, produce very strong and sharp signals in the Raman spectrum. These are often weak or absent in the IR spectrum.

C=C and C=N Bonds: The C=C and C=N stretching vibrations within the ring are also Raman active and can help confirm the aromatic framework.

Solid-State Analysis: Raman spectroscopy is well-suited for analyzing solid samples with minimal preparation and is not susceptible to interference from water, making it a powerful tool for studying the compound in its crystalline form. mdpi.com

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile, allowing for a more complete and confident structural characterization of this compound and its derivatives. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Tautomerism Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. ubbcluj.ro For organic molecules like this compound, the primary transitions observed are typically π → π* and n → π. uzh.chyoutube.com The benzimidazole ring system, being an aromatic chromophore, gives rise to intense π → π transitions. tanta.edu.eg The presence of heteroatoms, specifically the nitrogen atoms in the imidazole ring and the exocyclic amino group, introduces non-bonding electrons (n-electrons), which can undergo n → π* transitions. uzh.chyoutube.com

The electronic absorption spectrum of benzimidazole derivatives is characterized by distinct bands. These transitions' energy and intensity can be influenced by the solvent polarity and the nature of substituents on the benzimidazole core. tanta.edu.eg For instance, polar solvents can lead to a blue shift (shift to shorter wavelength) for n → π* transitions and a red shift (shift to longer wavelength) for π → π* transitions. tanta.edu.eg

While the methylation at the N1 position in this compound prevents the common prototropic tautomerism seen in N-unsubstituted benzimidazoles, UV-Vis spectroscopy remains a key tool for studying other potential tautomeric equilibria, such as the amino-imino form. beilstein-journals.org Tautomerism studies in related heterocyclic systems, like 1-benzamidoisoquinoline derivatives, have successfully utilized spectroscopic methods to determine the equilibrium between different forms in solution. nih.gov Any shift in equilibrium would result in observable changes in the UV-Vis absorption spectrum, as each tautomer possesses a unique electronic environment and thus a distinct spectral signature.

Table 1: Typical Electronic Transitions in Benzimidazole Derivatives

| Transition Type | Description | Expected Wavelength Region |

|---|---|---|

| π → π* | Promotion of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.ch | Typically in the UV region (200-400 nm), often with high molar absorptivity. tanta.edu.eg |

Mass Spectrometry (MS) for Molecular Weight Validation and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and elucidating its structure through the analysis of its fragmentation patterns. For this compound (C₈H₉N₃), the exact molecular weight is 147.0796 g/mol , which would be observed as the molecular ion peak (M⁺) in a high-resolution mass spectrum. nih.gov Due to the presence of an odd number of nitrogen atoms (three), the nominal molecular weight is an odd number (147), consistent with the nitrogen rule. libretexts.org

The fragmentation of this compound under electron ionization (EI) is expected to follow pathways characteristic of both aromatic amines and N-methylated benzimidazoles.

α-Cleavage: A common fragmentation pathway for amines is the cleavage of the bond alpha to the nitrogen atom. libretexts.org For aromatic amines, this can involve the loss of a hydrogen radical to form an [M-1]⁺ ion.

Loss of Methyl Group: Cleavage of the N-CH₃ bond can result in the loss of a methyl radical (•CH₃), leading to a significant fragment ion at m/z 132 (M-15).

Ring Fragmentation: The stable benzimidazole ring may fragment through the loss of small neutral molecules. A characteristic fragmentation for imidazoles is the loss of hydrogen cyanide (HCN), which would result in a fragment ion by subtracting 27 Da from a preceding ion.

The base peak in the mass spectrum, representing the most abundant fragment ion, often arises from a particularly stable cationic species. docbrown.info For aliphatic amines, the α-cleavage fragment is frequently the base peak. libretexts.orgmiamioh.edu

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment Ion | Description |

|---|---|---|

| 147 | [C₈H₉N₃]⁺ | Molecular Ion (M⁺) |

| 146 | [C₈H₈N₃]⁺ | Loss of a hydrogen radical (H•) from the amine group |

| 132 | [C₇H₆N₃]⁺ | Loss of a methyl radical (•CH₃) from the imidazole nitrogen |

| 118 | [C₇H₈N₂]⁺ | Loss of a cyanamide (B42294) radical (•CN₂) from the molecular ion |

X-ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Benzimidazole derivatives typically crystallize in common space groups, such as the monoclinic P2₁/c. mdpi.com The crystal packing is heavily influenced by intermolecular interactions, which dictate the supramolecular architecture. For this compound, the following interactions are expected to be significant:

Hydrogen Bonding: The primary amine group (-NH₂) is a potent hydrogen bond donor, while the unmethylated imidazole nitrogen (N3) is an excellent hydrogen bond acceptor. This facilitates the formation of strong N-H···N hydrogen bonds, often leading to the creation of infinite chains or dimeric motifs within the crystal lattice. mdpi.comnih.gov

π-π Stacking: The planar, aromatic benzimidazole ring system allows for favorable π-π stacking interactions between adjacent molecules, contributing significantly to the stability of the crystal packing. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these various intermolecular contacts within a crystal, providing percentages for contributions from H···H, C···H, and N···H contacts, among others. nih.gov The analysis of these interactions is crucial for understanding the solid-state properties of the material.

Table 3: Typical Crystallographic Data for Benzimidazole Derivatives

| Parameter | Typical Value/Description | Significance |

|---|---|---|

| Crystal System | Monoclinic, Orthorhombic mdpi.comacs.org | Describes the basic symmetry of the unit cell. |

| Space Group | P2₁/c, Pna2₁ mdpi.comacs.org | Defines the symmetry operations within the unit cell. |

| Hydrogen Bonding | N-H···N, O-H···N (if solvated) mdpi.com | Primary directional force governing molecular assembly. |

| π-π Stacking | Inter-planar distance ~3.4-3.8 Å | Stabilizes the crystal lattice through aromatic interactions. |

Computational Chemistry and Theoretical Investigations of 1 Methyl 1h Benzimidazol 6 Amine

Computational Studies on Tautomerism and Conformational Analysis

Computational quantum chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for investigating the structural and electronic properties of molecules like 1-Methyl-1H-benzimidazol-6-amine. These studies are fundamental in understanding the molecule's stability, reactivity, and potential interactions with biological targets.

Tautomerism, the interconversion between structural isomers, is a key consideration for many heterocyclic compounds. However, in the case of this compound, the presence of the methyl group at the N1 position of the imidazole (B134444) ring precludes the typical prototropic tautomerism observed in unsubstituted or N-H benzimidazoles. In related NH-benzimidazole systems, computational studies have been effectively used to determine the relative stabilities of different tautomeric forms in both gas and solution phases. For instance, theoretical calculations on other benzimidazoles have shown that the stability of tautomers can be significantly influenced by the solvent environment. While direct tautomerism involving the imidazole ring protons is blocked for this compound, computational analysis can still be employed to study other potential isomeric forms, such as those involving the exocyclic amine group, although these are generally considered to be significantly less stable.

Conformational analysis is critical for understanding the three-dimensional structure of a molecule, which in turn dictates its biological activity. For this compound, the primary focus of conformational analysis is the rotation around the C6-NH2 bond and the orientation of the N1-methyl group. DFT calculations can be used to perform a potential energy surface (PES) scan by systematically rotating these bonds to identify the global and local energy minima, which correspond to the most stable conformations.

Theoretical studies on similar imidazole derivatives have successfully employed DFT with basis sets like B3LYP/6-311++G(d,p) to identify stable conformers. nih.govresearchgate.net For this compound, such an analysis would likely reveal the preferred orientation of the amino group relative to the benzimidazole (B57391) ring, considering factors like steric hindrance and potential intramolecular hydrogen bonding. The results of these calculations are typically presented in a table summarizing the relative energies of the different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers This table is for illustrative purposes, as specific literature on this compound is not available.

| Conformer | Dihedral Angle (C5-C6-N-H) | Relative Energy (kcal/mol) |

| 1 | 0° | 1.5 |

| 2 | 90° | 0.0 |

| 3 | 180° | 1.2 |

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) and Toxicity Prediction in Drug Discovery

The success of a potential drug molecule is heavily dependent on its pharmacokinetic and safety profiles. In silico ADME and toxicity predictions are now integral to the early stages of drug discovery, allowing for the rapid screening of compounds and the identification of potential liabilities before costly and time-consuming experimental studies are undertaken. nih.gov Various computational tools and web servers, such as SwissADME, pkCSM, and ProTox-II, are available for these predictions. nih.govnih.govisca.me

For this compound, these predictive models can estimate a range of crucial properties. The absorption of a drug is often predicted based on its physicochemical properties, such as lipophilicity (LogP), water solubility, and its ability to permeate biological membranes like the Caco-2 cell line, which is a model for the human intestinal epithelium. frontiersin.org The distribution of the compound throughout the body, including its ability to cross the blood-brain barrier (BBB), can also be computationally assessed.

Toxicity is a critical hurdle in drug development. Computational models can predict various toxicity endpoints, including mutagenicity, carcinogenicity, hepatotoxicity, and acute toxicity (LD50). biointerfaceresearch.com These predictions are based on the chemical structure of the molecule and its similarity to known toxic compounds.

The following tables present hypothetical in silico ADME and toxicity predictions for this compound, based on the types of data generated in studies of related benzimidazole derivatives. japtronline.comresearchgate.net

Table 2: Predicted Physicochemical and ADME Properties of this compound This table contains values from PubChem and hypothetical data for illustrative purposes.

| Property | Predicted Value | Reference |

| Molecular Weight | 147.18 g/mol | nih.gov |

| XLogP3 | 0.8 | nih.gov |

| Topological Polar Surface Area | 43.8 Ų | nih.gov |

| Water Solubility | High | - |

| Gastrointestinal Absorption | High | - |

| Blood-Brain Barrier Permeant | No | - |

| CYP1A2 Inhibitor | No | - |

| CYP2C9 Inhibitor | Yes | - |

| CYP2D6 Inhibitor | No | - |

| CYP3A4 Inhibitor | No | - |

| Bioavailability Score | 0.55 | nih.gov |

Table 3: Predicted Toxicity Profile of this compound This table is for illustrative purposes, as specific literature on this compound is not available.

| Toxicity Endpoint | Prediction | Confidence |

| Hepatotoxicity | Inactive | 75% |

| Carcinogenicity | Inactive | 60% |

| Mutagenicity (AMES test) | Inactive | 80% |

| Rat Acute Toxicity (LD50) | Class 4 (300 < LD50 <= 2000 mg/kg) | 65% |

Pharmacological and Biological Research on 1 Methyl 1h Benzimidazol 6 Amine Derivatives

Anticancer and Antitumor Activities of Benzimidazole (B57391) Derivatives

Derivatives of 1-Methyl-1H-benzimidazol-6-amine have demonstrated notable potential as anticancer and antitumor agents. nih.govnih.gov The strategic placement of a methyl group at the N-1 position and various substituents at other positions of the benzimidazole core can significantly influence their cytotoxic activity against various cancer cell lines. nih.gov Research has shown that these compounds can inhibit tumor growth and induce cell death in a variety of cancers, including leukemia, breast cancer, and colon cancer. nih.govnih.gov

Mechanisms of Action in Cancer Cell Apoptosis and Tumor Growth Inhibition

A primary mechanism through which this compound derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. Studies have shown that these compounds can trigger the intrinsic apoptotic pathway. For instance, a novel 2,5-disubstituted benzimidazole derivative, MH1, has been shown to induce apoptosis in leukemic cells by activating key executioner enzymes, caspase-9 and caspase-3. The activation of these caspases leads to the systematic dismantling of the cancer cell, thereby inhibiting tumor growth.

Another derivative, RDS 60, a structural analog of nocodazole, has been found to induce apoptosis in head and neck squamous cell carcinoma (HNSCC) cell lines. Treatment with RDS 60 leads to a blockage of the cell cycle in the G2/M phase, which is a critical checkpoint for cell division. This prolonged arrest in the cell cycle ultimately triggers the apoptotic cascade, leading to cancer cell death.

Furthermore, research on other benzimidazole derivatives has highlighted their ability to disrupt the mitochondrial membrane potential, a key event in the initiation of the intrinsic apoptotic pathway. This disruption leads to the release of pro-apoptotic factors from the mitochondria into the cytoplasm, signaling the cell to undergo apoptosis.

The table below summarizes the apoptotic effects of selected benzimidazole derivatives on different cancer cell lines.

| Derivative | Cancer Cell Line | Mechanism of Action |

| MH1 | Molt4 (Leukemia) | Activation of Caspase-9 and Caspase-3, G2/M cell cycle arrest. |

| RDS 60 | HNSCC | G2/M cell cycle arrest, induction of apoptosis. |

Inhibition of Tubulin Polymerization and Microtubule Destabilization

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a crucial role in cell division, motility, and intracellular transport. Targeting microtubule dynamics is a well-established strategy in cancer chemotherapy. Several benzimidazole derivatives, including those related to this compound, function as microtubule-targeting agents.

These compounds often act as tubulin polymerization inhibitors, binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, leading to the disruption of the microtubule network and the mitotic spindle. The inability to form a functional mitotic spindle results in an arrest of the cell cycle in the G2/M phase, which, as previously mentioned, can trigger apoptosis.

Interestingly, while many benzimidazole derivatives are known to be microtubule-destabilizing agents, some novel derivatives, such as NI-11 and NI-18, have been found to act as microtubule-stabilizing agents. nih.gov This dual capability highlights the versatility of the benzimidazole scaffold in modulating microtubule dynamics for anticancer purposes.

The following table presents data on the tubulin polymerization inhibition by specific benzimidazole derivatives.

| Derivative | Activity | IC₅₀ (Tubulin Polymerization) |

| Compound 7n | Inhibition | 5.05 ± 0.13 µM |

DNA Minor Groove Binding and Alkylation Properties

The minor groove of the DNA double helix is another critical target for anticancer drugs. Small molecules that bind to the minor groove can interfere with DNA replication and transcription, ultimately leading to cell death. Several derivatives of this compound have been identified as DNA minor groove binders.

These compounds typically possess a crescent shape that complements the curvature of the minor groove and contain positively charged groups that enhance electrostatic interactions with the negatively charged DNA backbone. The novel benzimidazole derivative MH1, for example, has been demonstrated to bind to the DNA minor groove, contributing to its cytotoxic effects in leukemic cells. nih.gov This binding can inhibit the activity of essential enzymes like topoisomerase II, which is involved in managing DNA topology during replication and transcription. nih.gov

In addition to non-covalent binding, some benzimidazole-related compounds exhibit DNA alkylating properties. Bendamustine, which incorporates a benzimidazole ring, functions as an alkylating agent, forming covalent bonds with DNA. This alkylation can cause DNA damage, trigger cell cycle arrest, and induce apoptosis. The ability to both bind non-covalently and form covalent adducts with DNA represents a powerful dual mechanism for anticancer activity.

MEK1/2 Inhibition and ERK Pathway Modulation

The Ras/Raf/MEK/ERK signaling pathway is a crucial cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature in many cancers, making it an attractive target for therapeutic intervention. While direct inhibition of MEK1/2 by this compound derivatives is an area of ongoing research, modulation of the downstream ERK pathway has been observed.

In some cancer models, resistance to certain therapies is mediated by the activation of the ERK pathway. The use of MEK inhibitors has been shown to overcome this resistance. The activation of the MAPK/ERK cascade has been implicated in the mechanism of action of some cytotoxic compounds. For instance, some mollugin (B1680248) derivatives induce apoptosis through the ERK signaling pathway. This suggests that benzimidazole derivatives could potentially exert their anticancer effects by modulating this critical signaling pathway, either directly or indirectly. Further research is needed to fully elucidate the specific interactions between this compound derivatives and the components of the MEK/ERK pathway.

Reactive Oxygen Species (ROS)-Mediated Signaling Pathways

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that play a dual role in cancer biology. At low to moderate levels, ROS can promote cancer cell proliferation and survival. However, at high levels, ROS can induce oxidative stress, leading to cellular damage and apoptosis. Many anticancer agents exert their effects by increasing the intracellular levels of ROS in cancer cells, which are often more susceptible to oxidative stress than normal cells due to their higher basal ROS levels. nih.gov

While direct studies on this compound derivatives and their specific impact on ROS-mediated signaling are emerging, it is a plausible mechanism of their anticancer activity. The generation of ROS can activate various downstream signaling pathways that lead to apoptosis. For example, ROS can trigger the release of cytochrome c from the mitochondria, a key step in initiating the intrinsic apoptotic pathway. The potential for these benzimidazole derivatives to modulate ROS levels represents a promising avenue for the development of novel cancer therapies.

Antimicrobial Activities of Benzimidazole Derivatives

In addition to their anticancer properties, derivatives of this compound have demonstrated significant antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi. nih.gov The benzimidazole scaffold's ability to interfere with essential microbial processes makes it a valuable template for the development of new antimicrobial agents, which is crucial in the face of rising antimicrobial resistance.

The antimicrobial mechanism of benzimidazole derivatives can vary. Some compounds are known to inhibit the synthesis of microbial DNA and proteins, while others interfere with the function of essential enzymes. For example, certain derivatives have been shown to target dihydrofolate reductase (DHFR), an enzyme crucial for the synthesis of nucleic acids and some amino acids in both bacteria and protozoa.

Studies have reported the minimum inhibitory concentrations (MIC) of various N-substituted benzimidazole derivatives against several bacterial and fungal strains. For example, compounds with electron-withdrawing groups on the phenyl ring attached to the benzimidazole core often exhibit enhanced antimicrobial activity.

The following table provides a summary of the antimicrobial activity of selected benzimidazole derivatives.

| Derivative | Microorganism | MIC (μg/mL) |

| Compound 5i | M. leutus | 7.81 |

| E. coli | 7.81 | |

| S. aureus | 15.62 | |

| S. epidermidis | 15.62 | |

| B. cereus | 15.62 | |

| A. niger | 15.62 | |

| A. fumigatus | 7.81 | |

| Compound 4c | E. coli | 16 |

| S. faecalis | 16 |

Antibacterial Efficacy and Mechanisms against Bacterial Strains

Benzimidazole derivatives have demonstrated significant potential as antibacterial agents, with their efficacy often dependent on the nature and position of substituents on the benzimidazole core. nih.govresearchgate.net Research has shown that these compounds can be effective against both Gram-positive and Gram-negative bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.govnih.gov

A key mechanism of action for some benzimidazole derivatives is the inhibition of bacterial DNA topoisomerases, specifically E. coli DNA topoisomerase I. clemson.edu This inhibition is highly selective for the bacterial enzyme, with no corresponding inhibition of mammalian topoisomerases or DNA gyrase, suggesting a potential for targeted antibacterial therapy with reduced host toxicity. clemson.edu The selective binding to bacterial topoisomerase I points to distinct structural features in the bacterial enzyme that can be exploited for further drug development. clemson.edu

Structure-activity relationship (SAR) studies have provided insights into the features that enhance antibacterial activity. For instance, the introduction of a methyl-piperidinyl group at the 1-position of certain 2-(thioalkyl)-1H-methylbenzimidazole derivatives has been shown to significantly improve their antibacterial activity against environmental strains of Escherichia coli and Enterobacteria. scirp.org Similarly, studies on other substituted benzimidazoles have revealed that specific substitutions at various positions can lead to potent activity against a range of bacteria, including S. aureus, B. pumilus, E. coli, and P. aeruginosa. researchgate.net For example, certain 2-(1H-benzimidazol-2-yl)-6-substituted thieno[2,3-b]quinolines have shown promising minimum inhibitory concentration (MIC) values against various bacterial strains. researchgate.net

| Compound Type | Bacterial Strain(s) | Key Findings | Reference |

|---|---|---|---|

| Bisbenzimidazole derivatives | E. coli | Inhibit DNA topoisomerase I with high selectivity. | clemson.edu |

| 5-halo- and (S)-2-ethanaminebenzimidazole derivatives | Methicillin-resistant Staphylococcus aureus (MRSA) | Displayed MICs comparable to ciprofloxacin. | nih.gov |

| 2-(thioalkyl)-methyl-1-(piperidin-1-ylmethyl) benzimidazole derivatives | Environmental strains of E. coli and Enterobacteria | Introduction of methyl-piperidinyl group at position-1 enhanced antibacterial activity. | scirp.org |

| 6-substituted 1H-benzimidazole derivatives | E. coli, S. faecalis, MSSA, MRSA | Compounds 1d, 2d, 3s, 4b, and 4k showed potent activity with MICs ranging from 2 to 16 μg/mL. | nih.gov |

Antifungal Properties and Associated Mechanisms

Derivatives of benzimidazole are recognized for their broad-spectrum antifungal properties. nih.govnih.gov A primary mechanism of action for many antifungal benzimidazoles is the inhibition of ergosterol (B1671047) biosynthesis. nih.gov Ergosterol is a vital component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death. nih.gov

Numerous studies have demonstrated the potent fungicidal activity of various benzimidazole derivatives against a range of fungal pathogens, including species of Candida and Aspergillus. nih.govnih.gov In some cases, the antifungal potency of these derivatives has been found to be equivalent or even greater than that of established antifungal drugs like amphotericin B and fluconazole. nih.govnih.gov

The structural features of benzimidazole derivatives play a crucial role in their antifungal efficacy. For instance, research has shown that 5-halobenzimidazole derivatives can be considered promising broad-spectrum antimicrobial candidates. nih.gov The length of an alkyl chain substituent can also influence activity, with one study indicating that a 9-carbon alkyl chain on the benzimidazole ring resulted in optimal antifungal activity. nih.gov Furthermore, the introduction of moieties like 1,3,4-oxadiazole (B1194373) has been shown to produce benzimidazole derivatives with broad-spectrum antimicrobial properties. nih.gov

| Compound/Derivative Type | Fungal Strain(s) | Key Findings | Reference |

|---|---|---|---|

| 23 different benzimidazole derivatives | Various fungal strains | Exhibited potent fungicidal activity with MIC values equivalent to or better than amphotericin B. | nih.gov |

| 1-nonyl-1H-benzo[d]imidazole and 1-decyl-1H-benzo[d]imidazole | Various species of Candida, Aspergillus, and dermatophytes | Demonstrated the best antifungal activities among the tested compounds. | nih.gov |

| Benzimidazole derivatives with a 4-carbon chain and a phenyl moiety | - | Addition of this specific chain increases antifungal activity. | nih.gov |

| Benzimidazole derivative 4k | Candida albicans, Aspergillus niger | Exhibited potent antifungal activity with MICs of 8 and 16 μg/mL, respectively. | nih.gov |

Antimycobacterial Activity and Intracellular Transport Modulation

Benzimidazole derivatives have emerged as a promising class of compounds in the search for new treatments for mycobacterial infections, particularly tuberculosis. nih.gov A number of synthesized 1H-benzo[d]imidazole derivatives have shown significant tuberculostatic activity against Mycobacterium tuberculosis and Mycobacterium bovis. nih.gov

Specifically, derivatives with halogen atoms or methyl groups on the benzimidazole ring and a cyclohexylethyl substituent at the C-2 position have demonstrated excellent activity, with MIC values as low as 0.75 to 1.5 μg/mL. nih.gov Importantly, some of these compounds, such as 5-Bromo-2-(2-cyclohexylethyl)-1H-benzo[d]imidazole and 2-(2-cyclohexylethyl)-5,6-dimethyl-1H-benzo[d]imidazole, have shown selectivity for mycobacteria over eukaryotic cells, suggesting a favorable therapeutic window. nih.gov These findings indicate that these derivatives could represent a novel and selective class of anti-tubercular agents. nih.gov

The structural similarity of benzimidazole derivatives to purine (B94841) nucleosides allows them to interact with biological systems, which could include mechanisms related to intracellular transport. nih.gov While the precise mechanisms of intracellular transport modulation by these specific antimycobacterial derivatives require further investigation, their ability to exert their effects within host cells is a critical aspect of their potential efficacy against intracellular pathogens like Mycobacterium tuberculosis.

Antiviral Properties and Inhibition of Viral Replication

The benzimidazole scaffold is a key component in a variety of compounds exhibiting a broad spectrum of antiviral activities. nih.govnih.gov These derivatives have been investigated for their efficacy against a range of viruses, including RNA and DNA viruses. nih.gov

Activity against Herpes Simplex Virus Type 2 (HSV-2) and Coxsackievirus B2

Research into the antiviral spectrum of benzimidazole derivatives has extended to other viruses, including Herpes Simplex Virus Type 2 (HSV-2) and Coxsackievirus B2. While some benzimidazole ribonucleosides have shown significant activity against other herpesviruses like human cytomegalovirus (CMV) and Epstein-Barr virus (EBV), they have been found to be inactive against HSV-1 and HSV-2. nih.gov

However, other studies have reported on the evaluation of benzimidazole derivatives against a panel of viruses that included Coxsackievirus B2. nih.gov Specifically, certain 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles, particularly those with a (quinolizidin-1-yl)alkyl residue, have demonstrated moderate activity against Coxsackievirus B2. nih.gov The development of high-throughput screening assays allows for the rapid evaluation of large numbers of compounds for their antiviral activity against viruses like HSV and coxsackievirus. nih.gov

Anthelmintic Applications and Mode of Action

Benzimidazole derivatives are widely recognized and utilized as broad-spectrum anthelmintic agents for treating infections caused by parasitic worms in both humans and animals. nih.govyoutube.com Their effectiveness extends to various gastrointestinal nematodes. youtube.com

The primary mode of action of benzimidazole anthelmintics is the inhibition of microtubule polymerization in the parasite. youtube.comnih.gov They achieve this by selectively binding to the parasite's β-tubulin with high affinity. nih.gov This disruption of microtubule formation leads to the arrest of cell division in the metaphase. youtube.com

In addition to inhibiting microtubule synthesis, benzimidazole derivatives induce other biochemical changes in susceptible nematodes. These include the inhibition of mitochondrial fumarate (B1241708) reductase, which is a key enzyme in the parasite's energy metabolism. youtube.com They also reduce glucose transport and uncouple oxidative phosphorylation, leading to glycogen (B147801) depletion and a decrease in the production of ATP, which is essential for the parasite's survival. youtube.com The culmination of these effects results in the death of the worm. youtube.com Some benzimidazoles also inhibit the helminth-specific enzyme fumarate reductase. youtube.com

Anti-inflammatory and Analgesic Properties

Derivatives of the benzimidazole scaffold have demonstrated significant potential as anti-inflammatory and analgesic agents. nih.govresearchgate.net These compounds are believed to exert their effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway. researchgate.netresearchgate.net

A series of novel N-1-(phenylsulfonyl)-2-methylamino-substituted-1H-benzimidazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov In vivo studies showed that these compounds possess significant anti-inflammatory and analgesic properties, with reduced gastrointestinal toxicity, a common side effect of traditional non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov The gastroprotective effect is thought to be linked to the antioxidant activity of these compounds. nih.gov

Further research has focused on designing benzimidazole derivatives as selective COX-2 inhibitors. ekb.eg By selectively targeting COX-2, these compounds can reduce inflammation and pain with a potentially better safety profile than non-selective NSAIDs. ekb.eg Several synthesized benzimidazole derivatives showed promising in vitro COX-2 inhibition and significant in vivo anti-inflammatory activity in animal models. ekb.eg

The analgesic effects of benzimidazole derivatives have also been a subject of study. Their ability to alleviate pain is often linked to their anti-inflammatory action, as inflammation is a major contributor to pain. researchgate.net The exploration of this class of compounds continues to be a promising area for the development of new and safer anti-inflammatory and analgesic drugs. nih.govresearchgate.net

Antioxidant Activity and Related Mechanisms

The antioxidant properties of this compound derivatives and related benzimidazole structures have been a significant area of investigation. turkjps.orgnih.govbohrium.comresearchgate.netresearchgate.netmdpi.com Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in numerous diseases. nih.gov Benzimidazole derivatives have shown the capacity to counteract this, in part by inhibiting lipid peroxidation (LPO), a key process in cellular damage caused by free radicals. turkjps.orgnih.govbohrium.comresearchgate.net

In one study, a series of 2-(2-phenyl)-1H-benzo[d]imidazol-1-yl)-N'-(arylmethylene) acetohydrazide derivatives were evaluated for their in vitro antioxidant activity. turkjps.orgnih.govbohrium.comresearchgate.net The majority of these compounds demonstrated inhibitory activity against LPO, with one derivative featuring a p-bromophenyl substituent showing particularly strong inhibition. turkjps.orgnih.govbohrium.comresearchgate.net This suggests that the nature and position of substituents on the benzimidazole ring system play a crucial role in their antioxidant capacity. turkjps.orgnih.gov

The mechanisms underlying the antioxidant activity of these compounds are multifaceted. They can act as free radical scavengers, directly neutralizing harmful ROS. Additionally, some derivatives have been shown to interact with enzymes involved in oxidative stress pathways, such as cytochrome P450 enzymes. turkjps.orgnih.gov For instance, the effect of some benzimidazole derivatives on ethoxyresorufin O-deethylase (EROD) activity, a marker for CYP1A1 activity, has been investigated, though the inhibitory effects were found to be slight in some studies. nih.govresearchgate.net

The inherent antioxidant properties of certain benzimidazole derivatives have also been linked to other pharmacological effects, such as their gastroprotective action when used as anti-inflammatory agents. nih.gov This dual activity makes them particularly interesting candidates for further drug development. nih.gov

Antihypertensive and Antiallergic Potential

The benzimidazole scaffold is a key component in a number of commercially available drugs with diverse therapeutic applications, including antihypertensive and antiallergic agents. nih.govnih.gov

In the realm of antihypertensive research, benzimidazole derivatives have been explored as potential angiotensin II receptor blockers (ARBs). nih.gov Angiotensin II is a potent vasoconstrictor, and blocking its receptor leads to vasodilation and a reduction in blood pressure. A novel fluorophenyl benzimidazole derivative demonstrated significant antihypertensive activity in spontaneously hypertensive rats. nih.gov Its mechanism of action was found to involve not only AT1 receptor blockade but also contributions from the cGMP pathway and modulation of calcium channels. nih.gov Another study synthesized a series of 2-guanidino-benzimidazole derivatives and found them to have hypotensive effects comparable to aminophylline. nih.gov

Regarding antiallergic potential, benzimidazole derivatives have been developed as histamine (B1213489) H1 receptor antagonists. researchgate.net Astemizole and mizolastine (B1677215) are examples of long-acting antihistamines built upon a benzimidazole framework. researchgate.net Research has also explored benzimidazole derivatives with 5-lipoxygenase inhibiting action as a strategy for developing novel antiallergic agents. researchgate.net

Cholinesterase Inhibition Studies

Derivatives of 1H-benzimidazole have been the focus of extensive research as potential inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.govresearchgate.netbiointerfaceresearch.comnih.govmdpi.comd-nb.info The inhibition of these enzymes is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease, as it increases the levels of the neurotransmitter acetylcholine (B1216132) in the brain. biointerfaceresearch.commdpi.com

Numerous studies have synthesized and evaluated various series of benzimidazole derivatives for their cholinesterase inhibitory activity. nih.govresearchgate.netbiointerfaceresearch.comnih.govmdpi.com For example, a series of N-{2-[4-(1H-benzimidazole-2-yl)phenoxy]ethyl}substituted amine derivatives were designed and tested, with several compounds showing significant AChE and/or BuChE inhibitory activity. nih.gov Similarly, benzimidazole-based thiazole (B1198619) and pyrrole/piperidine hybrids have been synthesized and found to be potent inhibitors of both enzymes. nih.govmdpi.com

The inhibitory potency of these derivatives can vary widely depending on their specific structural features. For instance, in one study of benzimidazole-hydrazone derivatives, the benzimidazole-containing compounds showed good to moderate AChE inhibitory activity, while the imidazole-hydrazones were weak inhibitors. biointerfaceresearch.com This highlights the importance of the benzimidazole core for this particular biological activity. Some synthesized benzimidazole derivatives have even shown greater potency than the standard drug Donepezil. mdpi.com

Molecular docking studies have been employed to understand how these inhibitors interact with the active sites of AChE and BuChE, providing valuable insights for the design of more effective and selective inhibitors. nih.govnih.govmdpi.com

Structure-Activity Relationship (SAR) Studies for Biological Potency

The biological activity of this compound derivatives is profoundly influenced by their chemical structure. Structure-Activity Relationship (SAR) studies are therefore crucial for understanding how different parts of the molecule contribute to its pharmacological effects and for designing more potent and selective compounds. nih.govnih.gov

Influence of Substituents on Bioactivity

The nature and position of substituents on the benzimidazole ring system have a significant impact on the biological activities of these derivatives. nih.govnih.gov

N1-Position: Substitutions at the N1 position of the benzimidazole ring are critical for various pharmacological effects. nih.govnih.gov For instance, the introduction of different substituents at this position can enhance chemotherapeutic activity. nih.gov In the context of anti-inflammatory activity, various heterocyclic substitutions at N1 have been shown to be effective. nih.gov

C2-Position: The C2 position is another key site for modification that greatly influences bioactivity. nih.govnih.gov For example, substituting the C2 position with a p-bromophenyl group has been shown to result in a compound with the most potent lipid peroxidation inhibitory activity in a particular series of antioxidant derivatives. turkjps.org In the case of anti-inflammatory agents, the introduction of a diarylamine group at C2 can lead to bradykinin (B550075) receptor antagonism. nih.gov